1,3-Dibromo-5-methyl-2-nitrobenzene CAS number
1,3-Dibromo-5-methyl-2-nitrobenzene CAS number
An In-Depth Technical Guide to 1,3-Dibromo-5-methyl-2-nitrobenzene (CAS 78831-78-4)
As a Senior Application Scientist, navigating the synthesis and application of highly functionalized arenes requires more than just following a recipe; it demands a deep mechanistic understanding of the molecule's electronic environment and steric constraints. 1,3-Dibromo-5-methyl-2-nitrobenzene (commonly referred to as 3,5-dibromo-4-nitrotoluene) is a specialized halogenated nitroarene that serves as a critical building block in advanced organic synthesis and supramolecular chemistry[1].
This whitepaper deconstructs the physicochemical properties, mechanistic synthesis pathways, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling
The strategic placement of a nitro group flanked by two bulky bromine atoms, with a para-methyl group, creates a unique electronic topology. The electron-withdrawing nitro group strongly activates the adjacent carbon-bromine bonds, making the molecule highly susceptible to nucleophilic attack, while the methyl group provides a hydrophobic anchor[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| IUPAC Name | 1,3-Dibromo-5-methyl-2-nitrobenzene |
| Common Name | 3,5-Dibromo-4-nitrotoluene |
| CAS Number | 78831-78-4[1] |
| Molecular Formula | C7H5Br2NO2[1] |
| Molecular Weight | 294.93 g/mol [1] |
| Canonical SMILES | CC1=CC(Br)=C(=O)C(Br)=C1[1] |
| Physical State | Solid (Light yellow crystals)[3] |
Mechanistic Pathways & Synthesis Strategy
The Causality of Synthetic Design: A novice approach to synthesizing 1,3-dibromo-5-methyl-2-nitrobenzene might involve the direct electrophilic nitration of 3,5-dibromotoluene. However, this route is fundamentally flawed. The methyl group is an ortho/para director, while the halogens are ortho/para directing but deactivating. The steric bulk of the two meta-bromines makes nitration between them (the 4-position) highly hindered, inevitably leading to intractable mixtures of regioisomers.
To bypass this, the authoritative method relies on the controlled oxidation of an existing aniline derivative: 2,6-dibromo-4-methylaniline [3]. By starting with the amino group already locked in the correct position, regioisomerism is entirely eliminated.
The oxidation is executed in two distinct stages to overcome the high activation energy required to fully oxidize an electron-deficient aniline:
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Amine to Nitroso: m-Chloroperoxybenzoic acid (mCPBA) is used to selectively oxidize the primary amine to a nitroso intermediate[3].
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Nitroso to Nitro: Because mCPBA often stalls at the nitroso stage for sterically hindered substrates, a harsh oxidative cocktail of Hydrogen Peroxide (H₂O₂) and Nitric Acid (HNO₃) in acetic acid is introduced to provide the thermodynamic push necessary to yield the fully oxidized nitroarene[3].
Two-step oxidation of 2,6-dibromo-4-methylaniline to 1,3-dibromo-5-methyl-2-nitrobenzene.
Reactivity & Supramolecular Applications
The core value of 1,3-dibromo-5-methyl-2-nitrobenzene lies in its reactivity profile. The nitro group sits ortho to both bromine atoms. During Nucleophilic Aromatic Substitution (S_NAr), the strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer intermediate, drastically lowering the activation barrier for the displacement of the bromide ions[4].
This dual-electrophilic nature makes the compound a premier building block for synthesizing complex macrocycles, such as oxacalix[4]arenes . When reacted with resorcinol derivatives under basic conditions (often via Ullmann-type coupling or direct S_NAr), the dibromo core acts as a rigid linker, forcing the assembly of highly structured host molecules used in ion sensing and supramolecular chemistry[4].
Assembly of oxacalix[4]arene macrocycles via SNAr/Ullmann coupling of the dibromo core.
Experimental Protocols (Self-Validating Workflows)
The following methodology is adapted from validated literature procedures and engineered with built-in checkpoints to ensure process integrity[3].
Protocol A: Synthesis of 2,6-Dibromonitroso-4-toluene (Intermediate)
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Solvation: Dissolve 2,6-dibromo-4-methylaniline (25.0 g, 94.4 mmol) and mCPBA (73.0 g, 326 mmol) in anhydrous CH₂Cl₂ (700 mL)[3].
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Reaction: Heat the solution under reflux for 2 hours[3].
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Self-Validation Checkpoint 1 (Precipitation): Cool the mixture to room temperature. The successful reduction of mCPBA will visibly manifest as a white precipitate of 3-chlorobenzoic acid[3].
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Purification: Filter off the precipitate. Extract the organic filtrate with 1 M aqueous KOH until mCPBA is no longer detectable by Thin Layer Chromatography (TLC) using a silica gel/CHCl₃ system[3].
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Isolation: Remove the solvent under reduced pressure and recrystallize the crude residue from hexane to yield the nitroso intermediate as a pale yellow solid (approx. 79% yield)[3].
Protocol B: Oxidation to 1,3-Dibromo-5-methyl-2-nitrobenzene
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Suspension: Suspend the isolated 2,6-dibromonitroso-4-toluene (20.6 g, 73.9 mmol) in glacial acetic acid (500 mL)[3].
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Oxidant Addition: At room temperature, slowly add a pre-mixed solution of H₂O₂ (210 mL of a 31.1% aqueous solution) and glacial acetic acid (200 mL)[3].
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Catalytic Push: Add concentrated HNO₃ (69.3%, 13.9 mL) to the mixture[3].
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Thermal Activation: Heat the reaction vessel in an oil bath at 90 °C[3].
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Self-Validation Checkpoint 2 (Colorimetry): Monitor the reaction visually. The transformation from the nitroso to the nitro state is confirmed when the solution undergoes a distinct color shift from yellow to deep orange (typically requiring 3 hours)[3].
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Quenching & Isolation: Quench the reaction by adding deionized water (1000 mL) to force the precipitation of the hydrophobic product. Separate the solid and recrystallize from hexane to afford light yellow crystals (approx. 76% yield)[3].
Safety & Toxicological Handling
Working with nitro-halo aromatics requires stringent safety protocols. The combination of a highly lipophilic core (allowing passage through the stratum corneum) and activated halogens creates a specific toxicological hazard[5]. The activated bromine atoms at the C1 and C3 positions can undergo haptenization via nucleophilic attack by cysteine residues in skin proteins. This irreversible binding leads to severe immune sensitization and Allergic Contact Dermatitis[5]. Furthermore, systemic absorption of nitroaromatics carries a documented risk of inducing methemoglobinemia. All procedures must be conducted in a Class II fume hood using nitrile double-gloving.
References
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Title: 3,5-Dibromo-4-nitrotoluene (CAS 78831-78-4): Documentation and Chemical Properties Source: Fluorochem URL: 1
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Title: SUPPORTING INFORMATION - General Synthetic Procedures (Synthesis of 3,5-dibromo-4-nitrotoluene) Source: Wiley-VCH URL: 3
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Title: Fluorinated oxacalix[6]azacryptands: synthesis and complexation with propargyl alcohol Source: ResearchGate URL: 4
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Title: 1,2-Dibromo-5-methyl-3-nitrobenzene Toxicological Profile and Haptenization Source: Benchchem URL: 5




